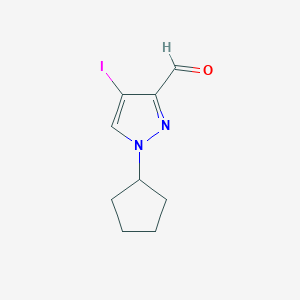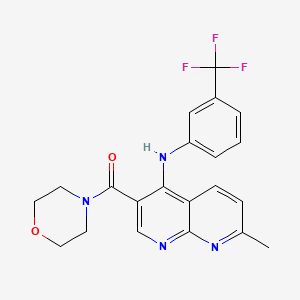
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in bioactive compounds . The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can influence the molecule’s reactivity and interactions with biological targets . The morpholino group is a common feature in many drugs and can influence solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the aromatic naphthyridine and phenyl rings, which could engage in pi stacking interactions. The electronegative trifluoromethyl group could create a polar region in the molecule, influencing its three-dimensional shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the trifluoromethyl group. The naphthyridine ring, for instance, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .Applications De Recherche Scientifique
Anticancer Activity
The 1,8-naphthyridine core of this compound contributes to its potential as an anticancer agent. Researchers have investigated its effects on cancer cells, aiming to inhibit their growth and proliferation. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further study in cancer therapy .
Antimicrobial Properties
The trifluoromethyl group and morpholino moiety in this compound could enhance its antimicrobial activity. Scientists have explored its effectiveness against bacteria, fungi, and other pathogens. By understanding its mechanisms of action, researchers hope to develop novel antimicrobial agents .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. The compound’s structure suggests that it might modulate inflammatory pathways. Investigating its anti-inflammatory effects could lead to the development of new treatments for inflammatory conditions .
Antioxidant Properties
The presence of heterocyclic rings, including the 1,2,4-triazole scaffold, often correlates with antioxidant activity. Researchers have examined whether this compound can scavenge free radicals and protect cells from oxidative damage. Such properties are relevant in preventing age-related diseases and promoting overall health .
Analgesic Effects
Given its unique structure, this compound might interact with pain receptors or pathways. Studies exploring its analgesic potential could contribute to pain management strategies. Investigating its effects in animal models or cell cultures is essential for further understanding .
Organic Catalyst
The trifluoromethyl group and naphthyridine framework make this compound intriguing for organic synthesis. Researchers have explored its catalytic properties, especially in multicomponent reactions. Understanding its reactivity and selectivity could lead to innovative synthetic methodologies .
Orientations Futures
Propriétés
IUPAC Name |
[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-13-5-6-16-18(27-15-4-2-3-14(11-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZXWISRSYFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

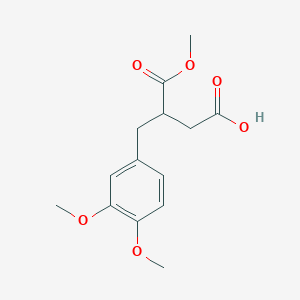
![5-Benzyl-2-(3-methyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2739386.png)
![3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2739387.png)
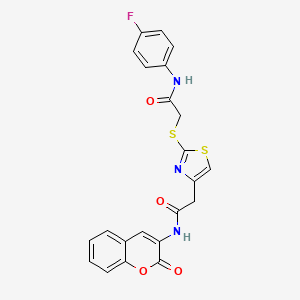
![Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2739389.png)
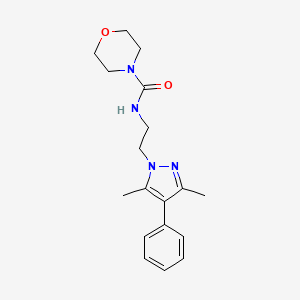
![8-((tert-Butoxycarbonyl)amino)-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide](/img/structure/B2739393.png)


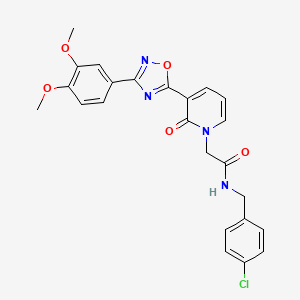
![3-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}propanamide](/img/structure/B2739400.png)
